![molecular formula C11H13NO B12313358 8-Oxa-4-azatricyclo[7.4.0.0,2,6]trideca-1(13),9,11-triene](/img/structure/B12313358.png)
8-Oxa-4-azatricyclo[7.4.0.0,2,6]trideca-1(13),9,11-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Oxa-4-azatricyclo[7400,2,6]trideca-1(13),9,11-triene is a complex organic compound with the molecular formula C₁₁H₁₃NO It is characterized by a tricyclic structure that includes an oxygen and nitrogen atom within its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Oxa-4-azatricyclo[7.4.0.0,2,6]trideca-1(13),9,11-triene typically involves a multi-step process. One efficient method is the transition metal-free one-pot cascade synthesis. This environmentally benign approach involves tandem C–N and C–O bond formation reactions. Starting materials such as renewable levulinic acid are used, and the reaction conditions are optimized to form the tricyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of green chemistry and sustainable practices are often applied. This includes the use of renewable starting materials and minimizing the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
8-Oxa-4-azatricyclo[7.4.0.0,2,6]trideca-1(13),9,11-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the tricyclic structure.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions are typically controlled to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the tricyclic structure.
Scientific Research Applications
8-Oxa-4-azatricyclo[7.4.0.0,2,6]trideca-1(13),9,11-triene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying tricyclic structures.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Oxa-4-azatricyclo[7.4.0.0,2,6]trideca-1(13),9,11-triene involves its interaction with molecular targets and pathways within biological systems. The compound’s tricyclic structure allows it to interact with specific enzymes and receptors, potentially modulating their activity. Detailed studies are required to fully elucidate these mechanisms and identify the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
8-Oxa-4-azatricyclo[7.4.0.0,2,7]trideca-1(13),2(7),9,11-tetraene: This compound has a similar tricyclic structure but differs in the positioning of double bonds.
8-Oxa-2,4-diazatricyclo[7.4.0.0,2,6]trideca-1(13),3,5,9,11-pentaene-5-carboxylic acid: Another related compound with additional nitrogen atoms and a carboxylic acid group.
Uniqueness
8-Oxa-4-azatricyclo[7400,2,6]trideca-1(13),9,11-triene is unique due to its specific tricyclic structure and the presence of both oxygen and nitrogen atoms within the ring system
Properties
Molecular Formula |
C11H13NO |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
1,2,3,3a,4,9b-hexahydrochromeno[3,4-c]pyrrole |
InChI |
InChI=1S/C11H13NO/c1-2-4-11-9(3-1)10-6-12-5-8(10)7-13-11/h1-4,8,10,12H,5-7H2 |
InChI Key |
FJCAHIFUCPXKCU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2COC3=CC=CC=C3C2CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[2-Amino-5-(1-methylpyrazol-4-yl)-3-pyridyl]oxymethyl]piperidin-4-ol](/img/structure/B12313276.png)

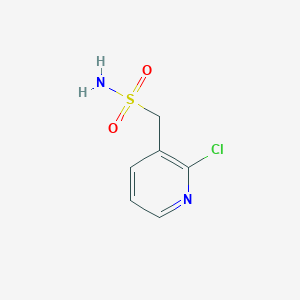
![1-{4-[4-(2-Aminopropoxy)-3,5-dimethylphenyl]-2,6-dimethylphenoxy}propan-2-amine dihydrochloride](/img/structure/B12313304.png)
![7-Bromo-2-[(3-methoxyphenyl)methyl]-2,3-dihydro-4,1lambda6,2-benzoxathiazine-1,1-dione](/img/structure/B12313313.png)
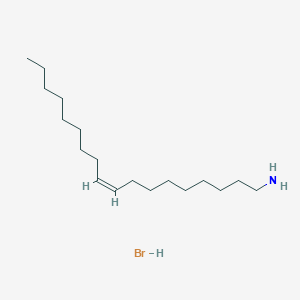
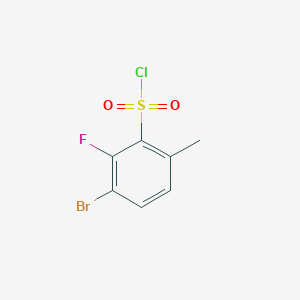
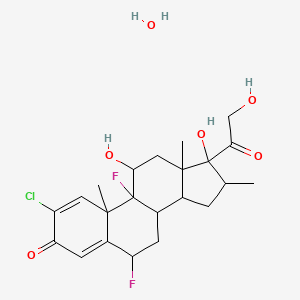


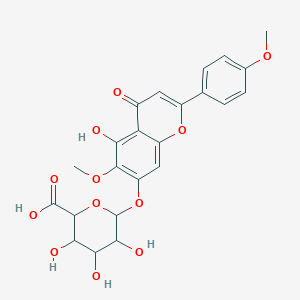
![6-[2-(2-Ethylhexoxycarbonyl)benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12313349.png)

![1-(Trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B12313370.png)
